molecular formula C11H10ClFN2O B2614970 [5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol CAS No. 926210-77-7

[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol

Cat. No. B2614970
CAS RN: 926210-77-7
M. Wt: 240.66
InChI Key: KGJYFPMLDRHLEK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound plays a significant role in its properties and interactions. Unfortunately, the specific molecular structure analysis for “[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol” is not available in the current literature .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. For “this compound”, the available literature does not provide a comprehensive analysis of its physical and chemical properties .

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have been dedicated to the synthesis and structural characterization of pyrazole derivatives, which include compounds structurally related to [5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol. For instance, Kariuki et al. (2021) synthesized isostructural thiazoles with similar structural motifs, emphasizing the versatility of pyrazole derivatives in forming stable crystalline structures suitable for detailed structural analysis (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Trilleras et al. (2013) demonstrated the ultrasonics-promoted synthesis of dihydropyrazole derivatives, showcasing an efficient methodology for generating such compounds with good yields and shorter reaction times (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).

Biological Activities

Research into the biological activities of pyrazole derivatives has shown promising results in antimicrobial and anticancer applications. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives and evaluated their antimicrobial and anticancer activity, finding some compounds exhibited higher anticancer activity than the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016). Gadakh et al. (2010) synthesized fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, some of which showed promising antibacterial activity against several bacterial strains (Gadakh, Pandit, Rindhe, & Karale, 2010).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that [5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, affecting a range of pathways . Therefore, it’s possible that this compound may also influence multiple biochemical pathways.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have significant effects at the molecular and cellular levels.

Safety and Hazards

Understanding the safety and hazards associated with a compound is crucial for handling and usage. The specific safety and hazards information for “[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol” is not available in the current literature .

Future Directions

The future directions for research on “[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol” are not explicitly mentioned in the available literature .

properties

IUPAC Name

[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O/c1-7-10(6-16)11(12)15(14-7)9-4-2-8(13)3-5-9/h2-5,16H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJYFPMLDRHLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CO)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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